3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde
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Overview
Description
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methoxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the Perkin condensation reaction, where 3,4,5-trimethoxyphenylacetic acid reacts with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the intermediate cinnamic acid using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Perkin condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methoxy groups may also contribute to its biological activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Similar structure but lacks the methoxymethyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but differs in the position of the hydroxyl and methoxy groups.
Uniqueness
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
115319-76-1 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-3-4-9(12)10(14-2)8(7)5-11/h3-5,12H,6H2,1-2H3 |
InChI Key |
SXPFIFUYWIGWNK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=C(C=C1)O)OC)C=O |
Origin of Product |
United States |
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